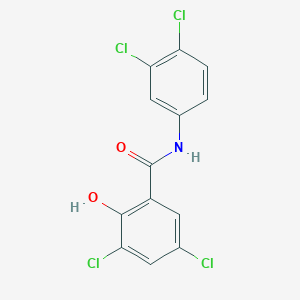

3,3',4',5-Tetrachlorosalicylanilide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Historical use as an antimicrobial agent:

- Limited effectiveness: Studies have demonstrated that Tetrachlorosalicylanilide exhibits only moderate to weak antimicrobial activity against various bacteria and fungi. [Source: National Library of Medicine, PubChem ""]

- Safety concerns: Research has raised concerns about the safety of Tetrachlorosalicylanilide, particularly regarding its potential to cause skin sensitization and phototoxicity. [Source: National Library of Medicine, PubChem ""]

Due to these limitations, Tetrachlorosalicylanilide is no longer considered a viable option for use as an antimicrobial agent in scientific research or commercial applications.

Current research focus:

While Tetrachlorosalicylanilide has limited use in mainstream scientific research, some studies have explored its potential in other areas:

- Allergic contact dermatitis research: Due to its known ability to cause skin sensitization, Tetrachlorosalicylanilide may be used in specific research settings to study allergic contact dermatitis and develop diagnostic tools. [Source: National Library of Medicine, PubChem ""]

- Reference compound in phototoxicity testing: Tetrachlorosalicylanilide's phototoxic properties may make it a useful reference compound for evaluating the phototoxicity of other chemicals in research settings. [Source: National Library of Medicine, PubChem ""]

3,3',4',5-Tetrachlorosalicylanilide is a synthetic compound with the molecular formula and a molecular weight of approximately 351.01 g/mol. It is classified as a chlorinated salicylanilide and is known for its bacteriostatic properties, making it useful in various applications, particularly in the field of microbiology and environmental science. The compound appears as a crystalline powder, typically white to beige in color, and has a melting point of 162°C. It is poorly soluble in water but soluble in alkaline aqueous solutions and many organic solvents .

- There is no current information available on the specific mechanism of action of TCSA.

The biological activity of 3,3',4',5-tetrachlorosalicylanilide has been extensively studied, particularly its bacteriostatic effects. It has been shown to inhibit bacterial growth by disrupting cellular processes. For instance, it affects calcium uptake and ATP hydrolysis in cellular systems, indicating its potential impact on cellular metabolism . Furthermore, studies have highlighted its ecotoxicity and biodegradation pathways in activated sludge systems, emphasizing its environmental implications .

The synthesis of 3,3',4',5-tetrachlorosalicylanilide typically involves the chlorination of salicylanilide derivatives. The process may include multiple steps to introduce the four chlorine atoms at specific positions on the aromatic rings. Detailed synthetic routes often involve the use of chlorinating agents under controlled conditions to achieve the desired product purity and yield .

3,3',4',5-Tetrachlorosalicylanilide finds applications in various fields:

- Microbiology: Used as a bacteriostatic agent in laboratory settings.

- Environmental Science: Studied for its ecotoxicological effects and biodegradation potential in wastewater treatment processes.

- Pharmaceuticals: Investigated for its biological activity against certain pathogens.

Its unique properties make it a subject of interest for researchers looking into antimicrobial agents and their environmental impacts .

Interaction studies involving 3,3',4',5-tetrachlorosalicylanilide have focused on its effects within microbial communities and activated sludge systems. Research indicates that it can significantly alter microbial community structures and metabolic activities during wastewater treatment processes. For example, it has been shown to reduce sludge yield by acting as a metabolic uncoupler . Additionally, studies have examined its joint toxicity with other compounds like triclosan, revealing insights into combined environmental impacts .

Several compounds share structural similarities with 3,3',4',5-tetrachlorosalicylanilide. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Triclosan | C12H7Cl3O2 | Widely used antibacterial agent; significant environmental pollutant. |

| 2-Hydroxy-4-n-octyloxybenzophenone | C15H20O3 | Known for UV-filtering properties; less chlorinated than 3,3',4',5-tetrachlorosalicylanilide. |

| 3-Amino-4-chlorophenol | C7H8ClNO | Used in dye manufacturing; less complex structure. |

These compounds exhibit varying degrees of antibacterial activity and environmental persistence but differ in their chemical structure and specific applications. The unique arrangement of chlorine atoms in 3,3',4',5-tetrachlorosalicylanilide contributes to its distinctive biological properties compared to these similar compounds .

Molecular Structure and Formula (C13H7Cl4NO2)

The molecular formula C13H7Cl4NO2 defines the fundamental composition of 3,3',4',5-tetrachlorosalicylanilide, establishing a molecular weight of 351.00 atomic mass units [3] [5]. The compound contains thirteen carbon atoms, seven hydrogen atoms, four chlorine atoms, one nitrogen atom, and two oxygen atoms arranged in a specific three-dimensional configuration [1] [4].

The percent composition by mass reveals the following distribution: carbon comprises 44.49%, hydrogen 2.01%, chlorine 40.40%, nitrogen 3.99%, and oxygen 9.12% of the total molecular mass [3]. This composition highlights the substantial contribution of chlorine atoms to the overall molecular weight, accounting for over 40% of the compound's mass [3].

| Element | Count | Atomic Weight | Mass Contribution | Percentage |

|---|---|---|---|---|

| Carbon | 13 | 12.01 | 156.13 | 44.49% |

| Hydrogen | 7 | 1.01 | 7.07 | 2.01% |

| Chlorine | 4 | 35.45 | 141.80 | 40.40% |

| Nitrogen | 1 | 14.01 | 14.01 | 3.99% |

| Oxygen | 2 | 16.00 | 32.00 | 9.12% |

| Total | 27 | - | 351.01 | 100.00% |

The molecular structure exhibits a monoisotopic mass of 348.923089 atomic mass units, reflecting the specific isotopic composition of the constituent atoms [2] [14]. The compound demonstrates an exact mass of 350.920139, which serves as a precise identifier for mass spectrometric analysis [14].

Nomenclature and Identification Parameters

IUPAC Naming Conventions

The International Union of Pure and Applied Chemistry systematic name for this compound is 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide [1] [5] [10]. This nomenclature precisely describes the structural features, indicating the presence of two chlorine substituents at positions 3 and 5 of the salicylic acid moiety, and two chlorine atoms at positions 3 and 4 of the aniline ring [1] [9].

An alternative IUPAC designation, N-(3,4-dichlorophenyl)-2-hydroxybenzamide, emphasizes the amide linkage between the hydroxylated benzoic acid derivative and the dichlorinated aniline component [1]. The systematic naming convention follows established protocols for describing substituted benzamide derivatives with specific attention to the positional notation of halogen substituents [15] [16].

Common Synonyms and Industrial Designations

The DSSTox Substance Identifier DTXSID4040767 provides reference within environmental and toxicological databases [1] [2]. The HMDB identification HMDB0246012 links the compound to metabolomic databases, while the Nikkaji Number J7.287G serves as the Japanese chemical substance identifier [1] [4].

| Database System | Identifier | Purpose |

|---|---|---|

| Chemical Abstracts Service | 1154-59-2 | Primary registry number |

| European Community | 214-576-8 | European registration |

| FDA UNII | HNE676755I | Regulatory identification |

| ChEBI | CHEBI:188648 | Biological entity classification |

| DSSTox | DTXSID4040767 | Environmental database |

| HMDB | HMDB0246012 | Metabolomic reference |

| Nikkaji | J7.287G | Japanese registry |

Structural Analysis

Chlorine Substitution Patterns

The tetrachlorinated structure of 3,3',4',5-tetrachlorosalicylanilide exhibits a specific substitution pattern that defines its chemical and physical properties [9] [11]. The salicylic acid moiety contains chlorine atoms at the 3 and 5 positions relative to the carboxyl group, creating a symmetrical substitution pattern that influences electronic distribution [9].

The aniline portion displays chlorine substitution at the 3 and 4 positions, forming a vicinal dichloride arrangement [9] [11]. This substitution pattern creates distinct electronic effects, with the chlorine atoms functioning as electron-withdrawing groups that modify the overall molecular reactivity [26].

The positional arrangement of chlorine substituents establishes specific steric and electronic environments within the molecule [9]. The 3,5-dichloro substitution on the salicylic acid ring creates a pattern that affects both the acidity of the phenolic hydroxyl group and the electrophilic character of the carbonyl carbon [14].

The 3,4-dichloro substitution on the aniline ring generates a compound electronic effect, where the chlorine atoms influence both the basicity of the nitrogen atom and the electron density distribution across the aromatic system [11] [26]. The ortho-para directing nature of chlorine substituents in electrophilic substitution reactions reflects the dual inductive and resonance effects of these halogen atoms [26].

| Ring System | Substitution Positions | Substitution Pattern | Electronic Effect |

|---|---|---|---|

| Salicylic Acid Ring | 3, 5 | Meta-disubstituted | Electron-withdrawing |

| Aniline Ring | 3, 4 | Ortho-disubstituted | Electron-withdrawing |

| Combined Effect | 3,3',4',5 | Tetrachlorinated | Strong electron withdrawal |

Salicylanilide Backbone Configuration

The salicylanilide backbone represents the fundamental structural framework connecting the salicylic acid and aniline components through an amide linkage [15] [17]. This backbone configuration establishes the compound as a member of the benzanilide class, characterized by the presence of an anilide group where the carboxamide functionality is substituted with a benzene ring [11] [17].

The salicylic acid component contributes a 2-hydroxybenzamide structure, where the hydroxyl group occupies the ortho position relative to the amide carbonyl [15] [16]. This arrangement enables intramolecular hydrogen bonding between the phenolic hydroxyl and the carbonyl oxygen, creating a six-membered chelate ring that influences molecular stability [25].

The geometric arrangement of the salicylanilide backbone demonstrates near-planarity, with the amide group positioned almost coplanar with the benzene rings [25]. Crystallographic analysis of related benzamide structures reveals dihedral angles of approximately 4.4 degrees between the amide plane and the aromatic systems [25].

The backbone configuration establishes a rigid molecular framework that restricts rotational freedom around the amide bond [17]. This structural constraint contributes to the compound's stability and influences its interaction with biological and chemical systems [7] [12].

| Structural Component | Configuration | Geometric Feature |

|---|---|---|

| Salicylic Acid Moiety | 2-hydroxybenzamide | Ortho-substituted |

| Aniline Moiety | N-phenyl substitution | Para-connection to amide |

| Amide Linkage | Planar configuration | Restricted rotation |

| Overall Geometry | Near-planar backbone | Rigid framework |

Functional Group Arrangement and Interactions

The functional group arrangement in 3,3',4',5-tetrachlorosalicylanilide creates a complex network of intramolecular and intermolecular interactions that define the compound's chemical behavior [11] [25]. The phenolic hydroxyl group positioned ortho to the amide carbonyl establishes the potential for intramolecular hydrogen bonding, forming a six-membered chelate ring [25].

The amide functionality serves as both a hydrogen bond donor through the NH group and a hydrogen bond acceptor via the carbonyl oxygen [18] [25]. This dual capability enables the compound to participate in multiple hydrogen bonding interactions, influencing its solubility and intermolecular association patterns [11] [17].

The chlorine substituents contribute significant electronic effects through their electron-withdrawing properties, affecting the electron density distribution across both aromatic rings [26]. The inductive effect of chlorine atoms reduces electron density at adjacent carbon centers, while mesomeric effects involving chlorine lone pairs can contribute electron density to the aromatic systems [26].

The arrangement of functional groups creates distinct regions of electrophilic and nucleophilic character within the molecule [12]. The carbonyl carbon exhibits enhanced electrophilic character due to the electron-withdrawing effects of the chlorinated aromatic systems, while the nitrogen atom demonstrates reduced basicity compared to unsubstituted anilines [11].

| Functional Group | Position | Interaction Type | Effect |

|---|---|---|---|

| Phenolic OH | Ortho to amide | Intramolecular H-bonding | Stabilization |

| Amide NH | Bridge position | H-bond donor | Intermolecular association |

| Carbonyl O | Amide carbon | H-bond acceptor | Intermolecular interaction |

| Chlorine atoms | 3,3',4',5 positions | Electron withdrawal | Electronic modulation |

Crystalline Structure and Morphology

3,3',4',5-Tetrachlorosalicylanilide exhibits a well-defined crystalline structure characteristic of salicylanilide derivatives. The compound forms crystalline powder with a highly ordered molecular arrangement [1] [2] [3]. The crystal morphology is characterized by regular geometric patterns typical of organic halogenated compounds, with the four chlorine substituents contributing to the structural rigidity and intermolecular packing efficiency [4] [5].

The crystalline nature of the compound is evidenced by its sharp melting point and characteristic X-ray diffraction patterns. The molecular structure consists of two aromatic rings connected by an amide linkage, with the hydroxyl group on the salicylate moiety forming intramolecular hydrogen bonds that stabilize the crystal lattice [6] [7]. The tetrachlorinated substitution pattern creates a sterically hindered environment that influences both the molecular conformation and crystal packing arrangements [1] [4].

Colorimetric Properties

The compound presents distinctive colorimetric characteristics that are consistent across various commercial sources. 3,3',4',5-Tetrachlorosalicylanilide appears as a white to beige crystalline powder under normal lighting conditions [1] [2] [3]. The slight beige coloration can be attributed to trace impurities or minimal oxidation products that may form during storage or manufacturing processes [5] [8].

A notable colorimetric property of 3,3',4',5-Tetrachlorosalicylanilide is its fluorescence under ultraviolet light [9] [10]. This fluorescent behavior is attributed to the extended conjugated system formed by the aromatic rings and the electron-withdrawing chlorine substituents, which create favorable conditions for electronic transitions in the ultraviolet region [11] [12]. The fluorescence property has been utilized in analytical applications for detection and quantification of the compound in various matrices [13] [10].

Thermodynamic Parameters

Melting Point Analysis (162°C)

The melting point of 3,3',4',5-Tetrachlorosalicylanilide has been consistently reported as 162°C across multiple sources [1] [5] [15] [2] [8]. This relatively high melting point is characteristic of compounds with extensive intermolecular interactions, including hydrogen bonding and π-π stacking interactions between the aromatic rings [9] [7]. The precision of this value indicates good reproducibility and purity of the compound in commercial preparations [16] [8].

The melting point of 162°C is significantly higher than that of the parent salicylanilide (136-138°C) [17], demonstrating the effect of chlorine substitution on thermal stability and intermolecular forces. The four chlorine atoms contribute to increased molecular weight and enhanced van der Waals interactions, resulting in stronger crystal lattice forces that require more thermal energy to overcome [5] [18].

Thermal Stability Profile

3,3',4',5-Tetrachlorosalicylanilide demonstrates excellent thermal stability under normal conditions [19] [20]. The compound remains stable at ambient temperatures and does not undergo spontaneous decomposition or degradation during typical storage and handling procedures [21] [20]. This stability is attributed to the robust aromatic framework reinforced by the electron-withdrawing chlorine substituents [19] [20].

Upon exposure to elevated temperatures, thermal decomposition occurs with the formation of various hazardous products. The primary decomposition products include nitrogen oxides (NOₓ), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas (HCl) [19] [20]. The boiling point is predicted to be 408.1 ± 45.0°C, though the compound may decompose before reaching this temperature under normal atmospheric conditions [5] [18]. The thermal decomposition process can lead to the release of irritating gases and vapors, necessitating appropriate safety measures during high-temperature applications [19] [20].

Solubility Characteristics

Solubility in Aqueous Media

The aqueous solubility of 3,3',4',5-Tetrachlorosalicylanilide is extremely limited, with reported values of 0.16 mg/L at 25°C [4] [22] [23]. This poor water solubility is characteristic of highly lipophilic compounds with extensive halogen substitution [2] [9] [8]. The low solubility is attributed to the hydrophobic nature of the chlorinated aromatic rings and the overall molecular structure that favors interactions with nonpolar environments [4] [22].

The compound exhibits enhanced solubility in alkaline aqueous solutions [2] [9] [8]. This pH-dependent solubility behavior is due to the deprotonation of the phenolic hydroxyl group (pKa ≈ 6.8), which increases the ionic character of the molecule and improves its interaction with water molecules [4] [22]. The formation of the phenolate anion in basic conditions significantly increases the aqueous solubility compared to the neutral form [2] [9].

Solubility in Organic Solvents

3,3',4',5-Tetrachlorosalicylanilide demonstrates excellent solubility in many organic solvents [2] [9] [8]. The compound is readily soluble in polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and acetone [2] [8]. It also shows good solubility in polar protic solvents including ethanol and methanol, as well as in moderately polar solvents like ethyl acetate [2] [8].

The compound is particularly soluble in halogenated solvents such as dichloromethane and chloroform, which are commonly used for extraction and purification procedures [13] [8]. The solubility in aromatic solvents like toluene is also favorable, reflecting the aromatic character of the compound [8]. Limited solubility is observed in nonpolar solvents such as hexane, consistent with the presence of polar functional groups in the molecule [8]. The compound also shows enhanced solubility in solutions containing wetting agents or surfactants [9] [8], which can improve its dispersibility in aqueous systems.

Spectroscopic Properties

Infrared Spectroscopic Profile

The infrared spectrum of 3,3',4',5-Tetrachlorosalicylanilide exhibits characteristic absorption bands that confirm its molecular structure and functional groups [1] [2] [3] [24]. The spectrum shows distinct peaks for carbonyl (C=O) stretching, typically observed in the 1650-1680 cm⁻¹ region, characteristic of the amide functionality [24]. The nitrogen-hydrogen (N-H) stretching vibrations appear in the 3200-3400 cm⁻¹ range, confirming the presence of the secondary amide group [24].

Aromatic carbon-carbon (C=C) stretching vibrations are observed in the 1400-1600 cm⁻¹ region, indicating the presence of the two benzene rings [24]. The carbon-chlorine (C-Cl) stretching vibrations appear in the 600-800 cm⁻¹ range, with multiple peaks corresponding to the four chlorine substituents at different positions on the aromatic rings [24]. The hydroxyl (O-H) stretching from the phenolic group typically appears as a broad band in the 3000-3600 cm⁻¹ region, often overlapping with the N-H stretch [24].

Nuclear Magnetic Resonance (NMR) Characterization

The proton (¹H) NMR spectrum of 3,3',4',5-Tetrachlorosalicylanilide provides detailed information about the hydrogen environments in the molecule [7] [25] [26]. The aromatic protons appear in the 7-8 ppm region, with distinct patterns corresponding to the substitution patterns on both benzene rings [7] [25]. The amide proton (NH) typically appears as a broad singlet around 8-10 ppm, while the phenolic proton (OH) appears as a broad singlet in the 10-12 ppm range [7] [25].

The carbon-13 (¹³C) NMR spectrum reveals the carbon framework of the molecule [7] [25]. The carbonyl carbon appears around 165-170 ppm, characteristic of amide carbonyls [7] [25]. The aromatic carbons appear in the 110-140 ppm range, with distinct signals for carbons bearing chlorine substituents showing characteristic downfield shifts [7] [25]. The quaternary aromatic carbons and those directly bonded to chlorine atoms show specific chemical shift patterns that aid in structural confirmation [7] [25].

Mass Spectrometry Analysis

Mass spectrometry analysis of 3,3',4',5-Tetrachlorosalicylanilide provides characteristic fragmentation patterns useful for identification and quantification [7] [13] [27] [28]. The molecular ion peak appears at m/z 351, corresponding to the molecular weight of the compound [7] [13]. The isotope pattern shows the characteristic chlorine isotope distribution, with peaks at m/z 349, 351, 353, and 355 reflecting the presence of four chlorine atoms [7] [13].

Key fragment ions include peaks at m/z 347 (loss of 4 mass units), m/z 160 (dichloroaniline fragment), and m/z 125 (chlorinated phenyl fragment) [7] [13] [27] [28]. The base peak often appears at m/z 160, corresponding to the 3,4-dichloroaniline moiety [7] [27] [28]. These fragmentation patterns are consistent across different ionization methods, including electrospray ionization (ESI) and electron impact (EI) mass spectrometry [13] [27] [28].

Electrochemical Properties

Acid-Base Behavior (pKa)

The acid-base behavior of 3,3',4',5-Tetrachlorosalicylanilide is primarily governed by the phenolic hydroxyl group, which exhibits weakly acidic properties [4] [5] [22] [18]. The predicted pKa value is 6.08 ± 0.48 [5] [18], indicating that the compound exists predominantly in its protonated form under neutral pH conditions. An alternative estimation places the pKa at approximately 6.8 for the phenolic group [4] [22], which is consistent with the electron-withdrawing effects of the chlorine substituents.

The presence of multiple chlorine atoms significantly affects the acidity of the phenolic group compared to unsubstituted salicylanilide derivatives [4] [22]. The electron-withdrawing nature of the chlorine substituents stabilizes the phenolate anion, making the compound more acidic than its non-halogenated analogs [4] [22]. This pH-dependent behavior is crucial for understanding the compound's solubility, bioavailability, and environmental fate [4] [22].

Redox Properties

3,3',4',5-Tetrachlorosalicylanilide exhibits significant redox activity that has been extensively studied in the context of its biological and environmental applications [29] [30] [31]. The compound functions as a metabolic uncoupler, interfering with cellular electron transport chains and disrupting normal energy metabolism [29] [30] [31]. This uncoupling activity is directly related to its redox properties and ability to participate in electron transfer reactions [29] [30] [31].

The compound demonstrates electron transfer capabilities in bioelectrochemical systems, with studies showing that lower concentrations can promote current generation in microbial fuel cells inoculated with Shewanella oneidensis MR-1 [31]. However, higher concentrations cause microbial inhibition, indicating a dose-dependent relationship between redox activity and biological effects [31]. The compound's ability to reduce excess sludge production in wastewater treatment systems by over 60% is attributed to its redox-active properties that disrupt normal cellular energy metabolism [29] [32].

Color/Form

Crystals

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Decomposition

Melting Point

UNII

Mechanism of Action

Vapor Pressure

Other CAS

Wikipedia

General Manufacturing Information

Use in food, drugs, and cosmetics may be restricted

The halogenated salicylanilide 3,3',4',5-tetrachlorosalicylanilide... was found to be a potent photosensitizer capable of causing disabling skin disorders. FDA directed the removal from the market of drug products containing 3,3',4',5-tetrachlorosalicylanilide in 1975.

Halogenated salicylanilides ... 3,3',4,',5-tetrachlorosalicylanilide ... have been used as antimicrobial agents for a variety of purposes in cosmetic products. These halogenated salicylanilides are potent photosensitizers and cross-sensitizers and can cause disabling skin disorders... Safer alternative antimicrobial agents are available... any cosmetic product that contains such a halogenated salicylanilide as an ingredient at any level for any purpose is deemed to be adulterated under section 601(a) of the Federal Food, Drug, and Cosmetic Act. Any cosmetic product containing these halogenated salicylanilides as an ingredient that is initially introduced into interstate commerce after December 1, 1975, that is not in compliance with this section is subject to regulatory action.

Interactions

A marked contact photosensitivity (CPS) response to 3,3',4',5 tetrachlorosalicylanilide (TCSA) plus UVA was induced in mice. Cyclophosphamide (Cy), given prior to sensitization, caused a further increase in ear swelling. When UVB radiation was given at a site distant from that used for sensitization it caused a dose-related suppression of CPS. Cy did not eliminate the UVB-induced suppression.

An animal model /was developed/ to assess the ultraviolet A (UVA) protective effect of topical sunscreens with the use of BALB/cJ mice in which contact photosensitivity to 3, 3', 4', 5 tetrachlorosalicylanilide had been induced. The mice were sensitized on the clipped dorsal skin and challenged on the ears. Changes in ear thickness after challenge were used to measure the degree of photosensitivity. The efficacy of two doses of each topical sunscreen was assessed by the degree of suppression of the contact photosensitivity response at challenge. Control studies were performed with the base of each sunscreen. Some but not all sunscreens that contained UVA-absorbing chemicals showed active suppression of contact photosensitivity in this test system. Several sunscreens gave greater suppression at 5 uL/sq cm than at 2 uL/sq cm, which suggests a dose-related effect. One sunscreen, however, gave greater suppression at 2 uL/sq cm. Several of the bases tested also suppressed the contact photosensitivity response. An unexpected finding was an enhancement of the contact photosensitivity reaction by two of the bases tested.

This study was conducted to investigate in vivo evaluation of protectiveness by sunscreens in the UVA range using a mouse model of contact photoallergy (CPS) to 3,3',4',5-tetrachlorosalicylanilide (TCSA). Mice were sensitized with TCSA painting plus UVA irradiation (TCSA/UVA) on the abdomen and, 5 days later, challenged with TCSA/UVA on the earlobe. Each of four sunscreen agents, benzophenone-3, Parsol 1789, p-aminobenzoic acid, and 2-ethyl-hexyl-p-methoxycinnamate, was applied to the earlobes before irradiation. Their protective efficacy was evaluated in the degree of inhibition of both ear swelling responses and TCSA-epidermal cell photoadduct formation. Two UVA-absorbing sunscreens, benzophenone-3 and Parsol 1789, dramatically inhibited the ear swelling response, while the two UVB-absorbers exhibited a much less suppressive effect. The UVA-absorbing agents functioned via inhibiting the formation of TCSA-epidermal cell photoadducts.